molecular formula C6H4Cl2N2S B13673406 4,6-Dichloropyridine-2-carbothioamide

4,6-Dichloropyridine-2-carbothioamide

Cat. No.: B13673406
M. Wt: 207.08 g/mol
InChI Key: GLBCEEQJCRIWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring and a carbothioamide group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloropyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyridine with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.

Another method involves the use of 2,6-dichloropyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and condensation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or other ether solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfonyl derivatives of the original compound.

    Reduction: Amino derivatives or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4,6-dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine atoms and the carbothioamide group allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C6H4Cl2N2S

Molecular Weight

207.08 g/mol

IUPAC Name

4,6-dichloropyridine-2-carbothioamide

InChI

InChI=1S/C6H4Cl2N2S/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11)

InChI Key

GLBCEEQJCRIWCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=S)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.